2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline
Description
2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline is a synthetic aromatic amine derivative characterized by two distinct substituents:
- Aniline core: Substituted at the 2-position with an isopropoxy group (-OCH(CH₃)₂).
- Ethylamine side chain: Attached to a phenoxy group bearing 2-isopropyl and 5-methyl substituents.
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15(2)18-11-10-17(5)14-21(18)23-13-12-22-19-8-6-7-9-20(19)24-16(3)4/h6-11,14-16,22H,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRLHPKEFGDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in biochemical and molecular biology research .
Mechanism of Action
The mechanism of action of 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as proteins. The compound binds to these targets, influencing their activity and function.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below highlights key structural analogs and their distinguishing features:
*Inferred formula based on structural analysis.
Biological Activity
2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline, with the CAS number 1040683-02-0, is a synthetic compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C21H29NO2
- Molecular Weight: 327.46 g/mol
- Chemical Structure: The compound features an isopropoxy group and a phenoxy moiety, which are significant for its biological interactions.
Safety Information:
The compound is classified as an irritant (Hazard Code: Xi), indicating that it requires careful handling in laboratory settings.
Pharmacological Properties
-
Antioxidant Activity:
Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. -
Anti-inflammatory Effects:
Compounds related to this compound have shown potential anti-inflammatory activities in vitro. This could be beneficial in treating conditions characterized by chronic inflammation. -
Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can affect various physiological processes and could be explored for therapeutic applications.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular receptors and enzymes, influencing signaling pathways related to inflammation and oxidative stress.
Case Studies
-
In Vitro Studies:
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cancer cell lines. Results indicated that certain concentrations led to reduced cell viability, suggesting potential anticancer properties. -
Animal Models:
Animal studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary findings show promise in reducing tumor growth in xenograft models, indicating its potential as an anticancer agent.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO2 |
| Molecular Weight | 327.46 g/mol |
| CAS Number | 1040683-02-0 |
| Hazard Classification | Irritant |
| Antioxidant Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Cytotoxicity (in vitro) | Reduced cell viability noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
